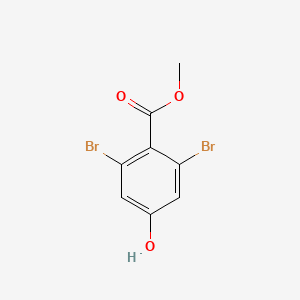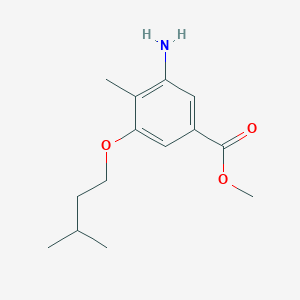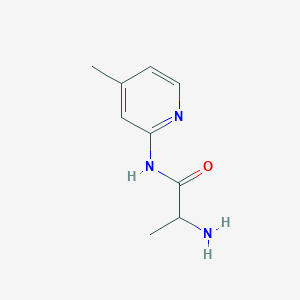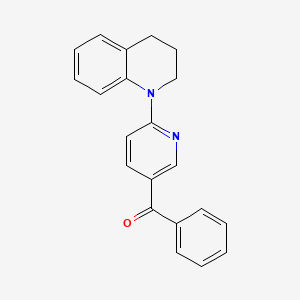
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Coupling Reactions: The quinoline and pyridine derivatives can be coupled using cross-coupling reactions like Suzuki or Heck reactions.
Final Assembly: The phenyl group can be introduced through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry. Biology Medicine : Possible use as a drug candidate or in drug delivery systems. Industry : Applications in materials science, such as in the development of new polymers or as a catalyst.
Wirkmechanismus
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific enzymes or receptors, altering their activity. In materials science, it could act as a catalyst or a structural component.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other quinoline or pyridine derivatives. The uniqueness of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone could lie in its specific substitution pattern and the resulting biological or chemical properties.
List of Similar Compounds
- Quinoline
- Pyridine
- (3,4-Dihydroquinolin-1(2H)-yl)pyridine derivatives
- Phenylmethanone derivatives
Eigenschaften
Molekularformel |
C21H18N2O |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15H,6,10,14H2 |
InChI-Schlüssel |
MOPKMLFAPYXKFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


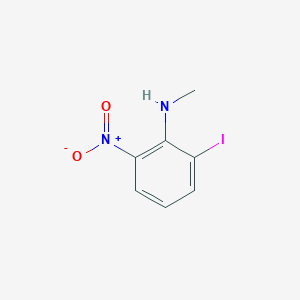
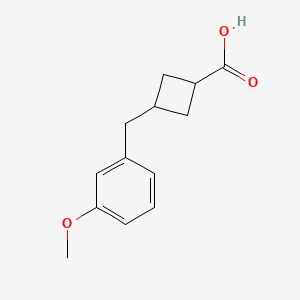
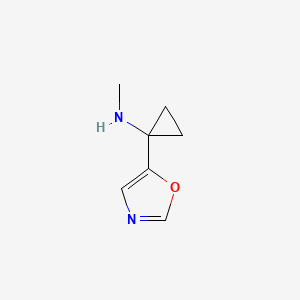
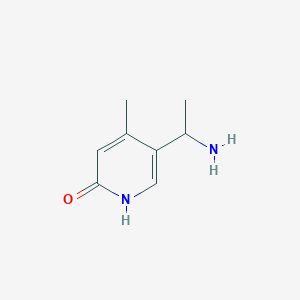

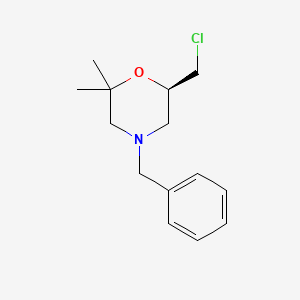
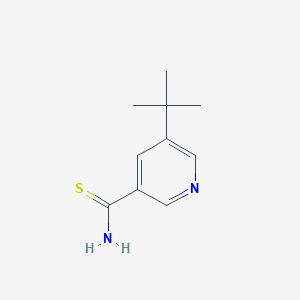

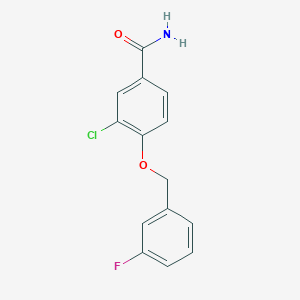
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
